1-(Trifluoromethyl)-4-vinylcyclohexane
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Overview
Description
1-(Trifluoromethyl)-4-vinylcyclohexane is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a vinyl group (-CH=CH₂) attached to a cyclohexane ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-4-vinylcyclohexane typically involves the introduction of the trifluoromethyl group and the vinyl group onto a cyclohexane ring. One common method is the radical trifluoromethylation of a vinylcyclohexane precursor. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-4-vinylcyclohexane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: The vinyl group can be hydrogenated to form the corresponding alkane using hydrogen gas (H₂) and a palladium catalyst (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO₄
Reduction: H₂, Pd/C
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated cyclohexane derivatives
Substitution: Substituted trifluoromethyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-4-vinylcyclohexane is largely influenced by the trifluoromethyl group. This group can interact with various molecular targets, including enzymes and receptors, by altering the electronic environment of the compound. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . Additionally, the vinyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-4-methylcyclohexane
- 1-(Trifluoromethyl)-4-ethylcyclohexane
- 1-(Trifluoromethyl)-4-propylcyclohexane
Uniqueness
1-(Trifluoromethyl)-4-vinylcyclohexane is unique due to the presence of both the trifluoromethyl and vinyl groups. The trifluoromethyl group imparts significant electron-withdrawing properties, while the vinyl group provides a site for further chemical modifications. This combination of functional groups makes the compound highly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
1-ethenyl-4-(trifluoromethyl)cyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2,7-8H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLVTQBPUYZIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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